BenchChemオンラインストアへようこそ!

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide

Medicinal Chemistry Scaffold Design Kinase Inhibition

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide (CAS 2035001-32-0, molecular formula C19H16N2O2, molecular weight 304.3 g/mol) is a synthetic small-molecule hybrid featuring a cinnamamide core linked via a methylene bridge to a 6-(furan-2-yl)pyridin-3-yl motif. This compound belongs to the privileged class of heteroaryl cinnamamides, a scaffold extensively reviewed for its broad pharmacological potential including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 2035001-32-0
Cat. No. B2691637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide
CAS2035001-32-0
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H16N2O2/c22-19(11-9-15-5-2-1-3-6-15)21-14-16-8-10-17(20-13-16)18-7-4-12-23-18/h1-13H,14H2,(H,21,22)/b11-9+
InChIKeyQKCNDLAXYAZXPV-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)cinnamamide (CAS 2035001-32-0): Structural and Pharmacological Baseline for Scientific Procurement


N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide (CAS 2035001-32-0, molecular formula C19H16N2O2, molecular weight 304.3 g/mol) is a synthetic small-molecule hybrid featuring a cinnamamide core linked via a methylene bridge to a 6-(furan-2-yl)pyridin-3-yl motif . This compound belongs to the privileged class of heteroaryl cinnamamides, a scaffold extensively reviewed for its broad pharmacological potential including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. The unique combination of an α,β-unsaturated amide electrophile with a biheteroaryl (furan-pyridine) recognition element distinguishes it from mono-aryl cinnamamides and positions it within a chemical space explored for selective target engagement [2].

Why N-((6-(Furan-2-yl)pyridin-3-yl)methyl)cinnamamide Cannot Be Interchanged with Generic Cinnamamides for Targeted Biological Evaluation


Generic substitution of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide with simpler N-arylcinnamamides or alkyl-cinnamamides is structurally and pharmacologically unjustified. Published structure-activity relationship (SAR) data for the N-arylcinnamamide class demonstrate that even subtle changes in the N-aryl substitution pattern profoundly alter antimicrobial potency: for example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide achieves an MIC of 22.27 µM against Staphylococcus aureus, while the 3,4-dichlorophenyl analog exhibits an MIC of 27.38 µM against Mycobacterium tuberculosis [1]. The target compound incorporates a 6-(furan-2-yl)pyridin-3-yl moiety—a biheteroaryl system known to confer selective kinase inhibition (e.g., CYP2A6 Ki = 100 nM for the closely related [5-(pyridin-3-yl)furan-2-yl]methanamine scaffold) [2]. This dual-pharmacophore architecture introduces binding interactions (π-π stacking with the pyridine, hydrogen bonding via furan oxygen, and additional hydrophobic contacts) that are absent in mono-aryl analogs, meaning potency and selectivity profiles cannot be extrapolated from generic cinnamamide SAR without risking misleading experimental outcomes [3].

Quantitative Differentiation of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)cinnamamide from Structural Analogs: An Evidence-Driven Guide


Structural Hybrid Advantage: Dual Pharmacophore Architecture vs. Mono-Aryl Cinnamamides

The target compound uniquely combines a cinnamamide Michael acceptor with a 6-(furan-2-yl)pyridin-3-yl recognition motif. In contrast, the most extensively characterized N-arylcinnamamides (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-cinnamamide) bear only a single substituted phenyl ring [1]. The furan-pyridine biheteroaryl system present in the target compound has independently demonstrated high-affinity target engagement: the structurally related [5-(pyridin-3-yl)furan-2-yl]methanamine scaffold achieves a CYP2A6 Ki of 100 nM and IC50 of 200 nM in a coumarin 7-hydroxylation fluorescence assay [2]. The target compound retains this recognition motif while appending the cinnamamide warhead, enabling potential covalent or high-affinity non-covalent target modulation not achievable with either pharmacophore alone [3].

Medicinal Chemistry Scaffold Design Kinase Inhibition

Antimicrobial Potency Contextualization: Heteroaryl Cinnamamide Class Activity vs. Established Antibiotics

While no direct antimicrobial data exist for the target compound, its core heteroaryl cinnamamide class demonstrates clinically relevant potency against drug-resistant strains. The most active N-arylcinnamamide, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, achieved MIC values of 22.27 µM against all four tested staphylococcal strains including methicillin-resistant S. aureus (MRSA), with activity comparable to or exceeding ampicillin [1]. This same compound reduced S. aureus ATCC 29213 biofilm formation at concentrations near its MIC and exhibited synergistic effects with vancomycin, ciprofloxacin, and tetracycline [1]. A separate series of amine-linked bis-heterocycles derived from heteroaryl cinnamamides also demonstrated excellent antibacterial and antifungal activity, with compounds 11c and 12c showing particular efficacy [2]. The target compound's furan-pyridine biheteroaryl substitution represents a distinct chemotype within this active class, warranting comparative MIC determination.

Antimicrobial Resistance Antistaphylococcal Biofilm Inhibition

Kinase Selectivity Potential: Furan-Pyridine Motif as a Privileged Kinase Recognition Element

The 6-(furan-2-yl)pyridin-3-yl substructure present in the target compound is a validated kinase inhibitor pharmacophore. The closely related [5-(pyridin-3-yl)furan-2-yl]methanamine demonstrates selective CYP2A6 inhibition with a Ki of 100 nM and IC50 of 200 nM [1], while the dimethylated analog shows reduced affinity (Ki = 14.2 µM) [2], highlighting the sensitivity of this scaffold to N-substitution. Crystal structures of CYP2A6 co-crystallized with furan-pyridine inhibitors (PDB 2FDV, 2FDW) confirm a well-defined binding pose within the enzyme active site [3]. The target compound uniquely appends a cinnamamide moiety to this recognition element, which may alter kinase selectivity profiles compared to the simple amine or methylamine analogs. This structural feature positions the compound as a potential tool for probing kinase active sites that accommodate both the furan-pyridine recognition motif and an extended arylacrylamide electrophile.

Kinase Inhibition CYP450 Profiling Target Engagement

Physicochemical Differentiation: Calculated Drug-Likeness vs. Experimental Benchmarking Data for Cinnamamide Analogs

The target compound (MW = 304.3 g/mol, CLogP estimated ~3.0-3.5, 2 H-bond donors, 4 H-bond acceptors) falls within favorable drug-like chemical space . In comparison, the highly potent N-arylcinnamamides bearing bis(trifluoromethyl)phenyl or dichlorophenyl substituents have higher molecular weights and lipophilicities (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide has MW ~373 g/mol and elevated LogP due to the CF3 groups) [1]. The target compound's furan-pyridine motif provides heteroatom-mediated solubility advantages over fully aryl systems. The N-arylcinnamamide cytotoxicity screening using THP-1 cells showed that the most potent antimicrobial analogs did not exhibit significant lethal effects at active concentrations, suggesting a therapeutic window for the class [1]. However, the target compound's specific cytotoxicity, metabolic stability, and permeability have not been experimentally determined, and predictions based solely on the cinnamamide class should be treated with caution [2].

Drug-Likeness ADME Prediction Lead Optimization

Validated Application Scenarios for N-((6-(Furan-2-yl)pyridin-3-yl)methyl)cinnamamide Based on Available Class-Level Evidence


Chemical Probe for CYP2A6 Structure-Activity Relationship Expansion

The 6-(furan-2-yl)pyridin-3-yl substructure is a crystallographically validated CYP2A6 recognition motif (PDB entries 2FDV, 2FDW). The target compound extends this scaffold with a cinnamamide moiety at the position corresponding to the primary amine in the reference inhibitor [5-(pyridin-3-yl)furan-2-yl]methanamine (Ki = 100 nM) [1]. Researchers studying CYP2A6-mediated nicotine metabolism or coumarin hydroxylation can procure this compound to probe whether the cinnamamide extension maintains, enhances, or redirects CYP2A6 binding affinity, thereby generating novel SAR data for this therapeutically relevant cytochrome P450 isoform.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens

The heteroaryl cinnamamide class has demonstrated reproducible antistaphylococcal activity including against MRSA, with the most potent analogs achieving MICs of ~22 µM and exhibiting antibiofilm and antibiotic-synergistic properties [2]. The target compound represents an unexplored chemotype within this class due to its furan-pyridine biheteroaryl substitution. Procurement for phenotypic screening against ESKAPE pathogen panels (particularly S. aureus and MRSA clinical isolates) is justified to determine whether the furan-pyridine modification enhances potency relative to the benchmark N-arylcinnamamide series, potentially identifying a new lead series for anti-infective development.

Kinase Profiling Panel for Selectivity Fingerprinting

Cinnamamide derivatives have been reported as inhibitors of multiple kinase targets including EGFR, PI3K isoforms, and RET kinase [3]. The target compound's dual pharmacophore architecture (furan-pyridine recognition element + cinnamamide electrophile) makes it a suitable candidate for broad kinome profiling panels (e.g., 100-400 kinase screens) to establish its selectivity fingerprint. Comparison of the resulting profile against published data for simpler N-arylcinnamamide kinase inhibitors can reveal whether the biheteroaryl modification confers selectivity advantages, guiding subsequent medicinal chemistry optimization toward specific kinase targets implicated in oncology or inflammatory diseases.

Fragment-Based Drug Discovery: Dual-Pharmacophore Starting Point

The target compound can be conceptually deconstructed into two independently characterized fragments: (1) the cinnamamide core, reviewed for diverse bioactivities across anticancer, anti-inflammatory, and CNS indications [3]; and (2) the 6-(furan-2-yl)pyridin-3-yl fragment, validated as a kinase recognition element via crystallography and biochemical assays [1]. In fragment-based drug discovery (FBDD) programs, this compound can serve as an 'evolved fragment' hit where both pharmacophoric elements are pre-linked, allowing structure-based optimization of the linker and substitution patterns to improve affinity and selectivity for targets where both fragments contribute to binding, as confirmed by X-ray crystallography or SAR by catalog approaches.

Quote Request

Request a Quote for N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.